Methyl 4-(benzyloxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(benzyloxy)thiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a benzyloxy group attached to the fourth position of the thiophene ring and a methyl ester group at the second position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)thiophene-2-carboxylate typically involves the esterification of 4-(benzyloxy)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(benzyloxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-(benzyloxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
- Methyl 3-(benzyloxy)thiophene-2-carboxylate
- Methyl benzo[b]thiophene-2-carboxylate
- 2-Butylthiophene
- 2-Octylthiophene
Comparison: Methyl 4-(benzyloxy)thiophene-2-carboxylate is unique due to the position of the benzyloxy group on the thiophene ring This structural difference can lead to variations in reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C13H12O3S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 4-phenylmethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H12O3S/c1-15-13(14)12-7-11(9-17-12)16-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
InChI Key |
VCCGIBPCZGVKAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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